4-Bromo-5-phenylfuran-2,3-dione
Description
4-Bromo-5-phenylfuran-2,3-dione is a brominated furan-dione derivative characterized by a five-membered oxygen-containing ring (furan) with adjacent ketone groups (2,3-dione). The bromine atom at the 4-position and the phenyl group at the 5-position distinguish it from simpler dione derivatives.
Properties
CAS No. |
83629-87-2 |
|---|---|
Molecular Formula |
C10H5BrO3 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
4-bromo-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H5BrO3/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
HUVRFMDSOJPXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenylfuran-2,3-dione typically involves the bromination of 5-phenylfuran-2,3-dione . The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at room temperature until the desired product is formed, which is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-phenylfuran-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
4-Bromo-5-phenylfuran-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenylfuran-2,3-dione is primarily related to its ability to interact with biological targets through its furan ring and bromine substituent . The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Comparisons
Furan-2,3-dione vs. Piperazine-2,3-dione
- 4-Bromo-5-phenylfuran-2,3-dione : Five-membered furan ring with Br and Ph substituents.
- Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted piperazine-2,3-diones): Six-membered ring with two nitrogen atoms and alkyl/aryl substituents .
- Key Difference : The furan ring lacks nitrogen, reducing hydrogen-bonding capacity compared to piperazine diones. Bromine and phenyl groups enhance steric bulk and lipophilicity.
Furan-2,3-dione vs. Indolin-2,3-dione
- Indolin-2,3-dione : A fused bicyclic system (benzene + pyrrolidine-dione) with a carbonyl group.
- Key Difference : The indolin-2,3-dione scaffold in showed low sigma-1 (s1) receptor affinity but high sigma-2 (s2) selectivity, attributed to its additional carbonyl group. The bromophenyl substituents in the target compound may similarly influence receptor interactions, though this requires experimental validation .
Physicochemical Properties
Table 1 compares key properties of this compound with structurally related diones.
*Note: Properties for this compound are estimated based on analogous brominated compounds in –6.
- Lipophilicity: The bromine and phenyl groups in the target compound likely increase XLogP3 (~2.8) compared to non-brominated diones (e.g., indolin-2,3-dione: XLogP3 = 1.1), enhancing membrane permeability .
Anthelmintic Activity
- Piperazine-2,3-dione derivatives (2a-i) exhibited improved anthelmintic activity against Enterobius vermicularis and Fasciola hepatica compared to piperazine hydrate, with ClogP values correlating with efficacy .
- Prediction for this compound : Higher lipophilicity may enhance parasite membrane interaction, but the furan ring’s rigidity could limit binding to piperazine-sensitive targets.
Receptor Affinity
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